![molecular formula C16H11NO3 B5609697 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of anthra[1,9-cd]isoxazol-6-ones, including derivatives like "5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one," often involves nucleophilic substitution reactions and ring closure strategies. For instance, 5-chloroanthra[1,9-cd]isoxazol-6-one can react with alcohols and phenols to produce 5-alkoxy- or 5-aryloxy-anthra[1,9-cd]-6-isoxazolones through facile nucleophilic substitution of the chloride ion (Zolotareva & Gornostaev, 1983).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds has been elucidated through various spectroscopic methods. These compounds exhibit interesting structural features due to the presence of the isoxazole ring fused to an anthraquinone system. The structural analyses often rely on NMR, IR, and X-ray crystallography to determine the positions of substituents and the overall geometry of the molecule.
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions, reflecting its rich chemistry. For example, the amination of anthra[1,9-c,d]isoxazol-6-ones with primary and secondary amines can lead to amino derivatives through reductive cleavage of the isoxazole ring (Gornbstaev et al., 1980). This reactivity pattern opens pathways for the synthesis of a wide range of derivatives with potential applications in dye, pigment, and pharmaceutical industries.
Mechanism of Action
properties
IUPAC Name |
10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUQDXIWHQNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.